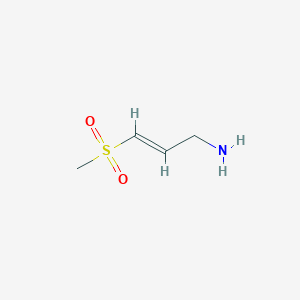

3-(Methylsulfonyl)prop-2-en-1-amine

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The systematic naming of 3-(methylsulfonyl)prop-2-en-1-amine follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent chain is a three-carbon propen-1-amine backbone, with the double bond located between C2 and C3. The methylsulfonyl group (-SO₂CH₃) is appended to C3, yielding the full name This compound .

Key nomenclature considerations include:

- Functional group priority : The amine (-NH₂) takes precedence over the sulfonyl group (-SO₂-), dictating the suffix "-amine."

- Double bond positioning : The "prop-2-en" designation specifies the unsaturation between C2 and C3.

- Substituent numbering : The methylsulfonyl group occupies C3, as it is the farthest position from the amine group.

Synonymous designations include (E)-3-(methylsulfonyl)allylamine and β-amidomethyl vinyl sulfone, though the IUPAC name remains authoritative.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₄H₉NO₂S |

| Structural Formula | CH₂=CH-C(SO₂CH₃)-NH₂ |

| Common Synonyms | (E)-3-(Methylsulfonyl)allylamine; β-Amidomethyl vinyl sulfone |

Molecular Geometry and Stereochemical Considerations (E/Z Isomerism)

The compound exhibits E/Z isomerism due to the C2=C3 double bond. The E isomer (trans configuration) is thermodynamically favored, as evidenced by nuclear magnetic resonance (NMR) coupling constants (J = 15.3 Hz for vinyl protons). This large coupling constant is characteristic of trans-vicinal protons in conjugated systems.

Key Geometrical Features:

- Bond angles : The C2-C3-SO₂CH₃ bond angle approximates 120°, consistent with sp² hybridization.

- Conjugation : The vinyl sulfone moiety participates in resonance, delocalizing electron density across the C=C and S=O bonds.

- Amine orientation : The -NH₂ group adopts a planar geometry, enabling potential hydrogen bonding.

The E configuration minimizes steric hindrance between the methylsulfonyl group and the amine, as demonstrated in synthetic studies where only the E isomer is isolated.

| Isomer | Configuration | Key NMR Features | Thermodynamic Stability |

|---|---|---|---|

| E | Trans | J = 15.3 Hz (vinyl protons) | Favored |

| Z | Cis | Not observed experimentally | Less stable |

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to the absence of acidic α-hydrogens adjacent to the sulfonyl group. Unlike enolizable carbonyl compounds, the vinyl sulfone structure resists keto-enol tautomerization. However, theoretical comparisons with analogous enamines reveal:

- Protonation states : The amine group can exist in neutral (-NH₂) or protonated (-NH₃⁺) forms depending on pH, though this constitutes acid-base equilibrium rather than tautomerism.

- Resonance stabilization : The conjugated system delocalizes electron density, reducing the likelihood of tautomeric shifts.

Experimental data from infrared (IR) and NMR spectroscopy confirm the absence of detectable tautomers under standard conditions.

Crystal Structure Analysis and Packing Arrangements

While experimental crystal structure data for this compound remains unreported, insights can be inferred from related vinyl sulfones. The molecule’s polar functional groups (sulfonyl and amine) likely promote intermolecular interactions such as:

- Hydrogen bonding : Between the -NH₂ group and sulfonyl oxygen atoms.

- Dipole-dipole interactions : Involving the polar S=O bonds.

- Van der Waals forces : Between hydrophobic methyl groups.

Hypothetical packing arrangements might resemble those of N-substituted vinyl sulfones, which form layered structures stabilized by hydrogen-bonding networks.

| Interaction Type | Participating Groups | Estimated Strength (kJ/mol) |

|---|---|---|

| Hydrogen bonding | NH₂⋯O=S | 20–30 |

| Dipole-dipole | S=O⋯S=O | 5–15 |

| Van der Waals | CH₃⋯CH₃ | <5 |

Properties

Molecular Formula |

C4H9NO2S |

|---|---|

Molecular Weight |

135.19 g/mol |

IUPAC Name |

(E)-3-methylsulfonylprop-2-en-1-amine |

InChI |

InChI=1S/C4H9NO2S/c1-8(6,7)4-2-3-5/h2,4H,3,5H2,1H3/b4-2+ |

InChI Key |

ZBUVYEASDWDBHG-DUXPYHPUSA-N |

Isomeric SMILES |

CS(=O)(=O)/C=C/CN |

Canonical SMILES |

CS(=O)(=O)C=CCN |

Origin of Product |

United States |

Preparation Methods

Oxidation of Methylthio Precursors

One classical approach involves starting from a methylthio-substituted allylic amine or intermediate, which is then oxidized to the methylsulfonyl derivative using oxidants such as m-chloroperoxybenzoic acid (m-CPBA). This method is exemplified in the synthesis of related vinyl sulfone amines where the methylthio group is converted to the sulfone in a final oxidation step.

- Example: A five-step sequence starting from potassium phthalimide, involving alkylation, sulfone formation, hydrazine treatment, and Boc protection/deprotection to yield the vinyl sulfone amine.

Direct Substitution Using Sodium Methyl Sulfinate

A more recent and efficient method involves the nucleophilic substitution of allylic alcohols or halides with sodium methyl sulfinate in the presence of Lewis acids such as boron trifluoride etherate (BF3·OEt2). This method allows direct formation of methyl sulfones under mild conditions with good yields.

Mechanism: BF3·OEt2 activates the hydroxyl group of the allylic alcohol, facilitating the formation of a carbocation intermediate, which is then attacked by the sulfinate nucleophile to form the sulfone.

Optimization: Yields vary with BF3·OEt2 equivalents and reaction time, with optimal yields (~82%) achieved at 1.8 equivalents and 3 hours reaction time in polar solvents like acetic acid.

Multi-step Synthesis via Acid Chloride Intermediates

Another approach involves the preparation of intermediates such as 2-(methylsulfonyl)acetic acid, which is converted to acid chlorides using reagents like phosphorus oxychloride (POCl3), followed by further transformations to install the allylic amine functionality.

- Example: Treatment of 2-(methylsulfonyl)acetic acid with POCl3 in DMF at low temperature, followed by workup with potassium hexafluorophosphate, yields key intermediates for further elaboration.

The direct substitution method using sodium methyl sulfinate and BF3·OEt2 is highly efficient and has been optimized for various substrates, showing that solvent polarity and Lewis acid concentration critically affect yields.

Oxidation methods, while classical, often suffer from low yields and require careful purification due to the polarity and UV inactivity of intermediates.

The acid chloride intermediate approach provides a robust route to key sulfonyl intermediates but involves handling corrosive reagents and requires precise temperature control.

Stereochemical control is generally achieved by starting from defined allylic precursors or by selective oxidation steps, ensuring the (E)-configuration of the vinyl sulfone moiety.

The preparation of 3-(methylsulfonyl)prop-2-en-1-amine is best achieved through either direct nucleophilic substitution of allylic alcohols with sodium methyl sulfinate under Lewis acid catalysis or via oxidation of methylthio precursors. The direct substitution method offers superior yields and milder conditions, making it preferable for scalable synthesis. Multi-step routes involving acid chloride intermediates provide alternative pathways for complex derivative synthesis. Optimization of reaction parameters such as Lewis acid equivalents, solvent choice, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives

Reduction: Sulfide derivatives

Substitution: Various substituted amines depending on the halogenating agent used

Scientific Research Applications

The applications of 3-(Methylsulfonyl)prop-2-en-1-amine are primarily in chemical synthesis, particularly as an intermediate in the production of more complex molecules with biological activity . This compound serves as a building block for creating various functionalized molecules used in medicinal chemistry .

Chemical Synthesis Applications

This compound is utilized as a reagent in several chemical transformations .

Synthesis of Isoxazoles

- Reaction Intermediate: this compound is a crucial intermediate in synthesizing isoxazole derivatives . For example, it is used in the synthesis of (E)-3-(2-ethoxyphenyl)-N-isopropyl-N-(3-(methylsulfonyl)allyl)isoxazole-5-carboxamide, a compound with potential biological activity .

- Procedure: The synthesis involves reacting (E)-3-bromo-1-(methylsulfonyl)prop-1-ene with propan-2-amine to produce (E)-N-isopropyl-3-(methylsulfonyl)prop-2-en-1-amine, which is then further reacted to form the target isoxazole .

Methyl Sulfone Reagent

- Polar Substituent: Methyl sulfone (MeSO2) is a polar substituent in chemistry, and this compound can be used to introduce this group into various molecules .

- Heteroaromatic Methyl Sulfones: It is applied in creating heteroaromatic methyl sulfones, which are less explored due to the challenges in their synthesis . The compound facilitates a novel approach to incorporating the MeSO2 group into complex structures .

Modifications and Functionalization

- Building Blocks: this compound derivatives can be modified to create functionalized building blocks for medicinal chemistry .

- Reactions: These modifications include saponification of ester groups to form carboxylic acids, acidic cleavage of N-Boc groups to yield amines, and reactions with POCl3 to introduce active chlorine atoms .

Key Considerations

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The amine group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural analogs of 3-(methylsulfonyl)prop-2-en-1-amine differ in substituents on the amine, sulfone group, or conjugated aryl/heteroaryl moieties. These modifications influence synthetic accessibility, physicochemical properties, and biological interactions. Below is a detailed comparison:

Substituent Variations on the Amine Group

(E)-N-Methyl-3-(methylsulfonyl)prop-2-en-1-amine (LXVI)

- Synthesis : Synthesized via Boc-protection/deprotection to overcome purification challenges posed by high polarity and UV-inactivity. Yield: 33% after Boc deprotection .

- However, the methyl group introduces steric hindrance during amide coupling, requiring optimized conditions .

(Z)-2-Methyl-3-(methylsulfonyl)prop-2-en-1-amine (LXXVI)

Variations in Aryl/Heteroaryl Moieties

The aryl group attached to the pyrazole/imidazole core significantly impacts synthetic yield and purity (Table 1):

Table 1: Comparison of Aryl-Substituted Derivatives

- Key Trends :

- Electron-donating groups (e.g., ethoxy) improve solubility and stabilize the transition state during coupling, enhancing yields .

- Bulky substituents (e.g., 1-methylpyrrole) reduce yields due to steric hindrance .

- Thiazole and imidazole cores introduce additional hydrogen-bonding sites, which may enhance target binding .

Isomerism and Regioselectivity

- E/Z Isomerism : The E-isomer dominates in vinyl sulfones due to the sulfone group’s electron-withdrawing nature, as evidenced by large $ J $ values (~15 Hz) in NMR . Z-isomers are rare and typically result from specific reaction conditions (e.g., hydrazine deprotection) .

- Regioisomer Formation : Coupling reactions with substituted amines (e.g., LXXVI) often yield inseparable regioisomers, complicating purification. For example, compound 24d exists as a 1:3 allyl:vinyl regioisomer mixture .

Biological Activity

3-(Methylsulfonyl)prop-2-en-1-amine, also known as (E)-3-(methylsulfonyl)prop-2-en-1-amine, is a compound that has garnered attention for its potential biological activity, particularly in the context of antiviral applications. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (E)-3-(methylsulfonyl)prop-2-en-1-amine

- Molecular Formula : C₄H₉NO₂S

- Molecular Weight : 171.25 g/mol

The presence of a vinyl sulfone moiety in its structure is significant for its reactivity and biological interactions.

Research indicates that this compound acts as a covalent inhibitor targeting cysteine proteases, which are crucial for viral replication processes. This mechanism has been explored in the context of alphavirus infections, where it inhibits viral proteases, thereby preventing viral maturation and replication .

Antiviral Properties

A notable study demonstrated that derivatives of this compound exhibit significant antiviral activity against Chikungunya virus by inhibiting the nsP2 cysteine protease . The compound was synthesized and tested for its efficacy in inhibiting viral replication in vitro.

Pharmacokinetics

Despite its promising activity, pharmacokinetic studies revealed rapid clearance rates in vivo. For instance, a study reported that after intravenous administration at a dose of 10 mg/kg, plasma concentrations dropped below detectable limits within an hour, indicating a half-life of approximately 10 minutes . This rapid clearance poses challenges for therapeutic applications.

Case Studies

- Chikungunya Virus Inhibition : In vitro assays showed that (E)-3-(methylsulfonyl)prop-2-en-1-amine effectively inhibited the Chikungunya virus by targeting the nsP2 cysteine protease. The compound's ability to form covalent bonds with the protease was confirmed through various biochemical assays .

- Synthesis and Stability : The synthesis of amide derivatives from this compound was optimized to avoid undesired cyclization reactions that could lead to inactive forms of the compound. These modifications resulted in more stable and effective antiviral agents .

Data Tables

| Study | Target Virus | Activity | Pharmacokinetics | Notes |

|---|---|---|---|---|

| Study 1 | Chikungunya | Inhibition of nsP2 protease | Half-life ~10 min | Rapid clearance limits therapeutic use |

| Study 2 | Alphaviruses | Covalent inhibition | High in vivo clearance | Requires further optimization for stability |

Q & A

Q. What are the common synthetic routes for 3-(Methylsulfonyl)prop-2-en-1-amine, and what challenges arise during purification?

The synthesis typically involves a multi-step sequence starting with potassium phthalimide (LXXIV), followed by alkylation with 1-bromopropan-2-one to form LXXV. Sulfone formation is achieved using oxidizing agents like m-CPBA, yielding LXXV. Subsequent treatment with hydrazine generates the primary amine (LXXVI). A major purification challenge arises due to the intermediate's high polarity and lack of UV activity, complicating chromatographic isolation. To mitigate this, Boc-protection of the amine (forming LXXVII) improves purification efficiency before final deprotection .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound and its derivatives?

Key techniques include:

- 1H/13C NMR : To confirm regiochemistry and monitor coupling reactions (e.g., vinyl sulfone protons resonate at δ 6.70–6.87 ppm in DMSO-d6) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ calculated for C13H17N4O3S: 309.1021) .

- HPLC : Ensures purity (>99%) and resolves regioisomeric mixtures (e.g., inseparable allyl/vinyl ratios in compound 24d) .

Q. How does the methylsulfonyl group influence the reactivity of this compound in amide coupling reactions?

The electron-withdrawing methylsulfonyl group enhances the electrophilicity of the allylic amine, facilitating nucleophilic attack during amide bond formation. However, steric hindrance from the sulfonyl group can reduce coupling efficiency, necessitating optimized conditions (e.g., HBTU/HOBt/DIPEA in DMF) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of β-amidomethyl vinyl sulfone derivatives from this compound?

Regioselectivity in amide coupling is influenced by steric and electronic factors. For example, bulky substituents on the carboxylic acid (e.g., 5-aryl-1H-pyrazole-3-carboxylic acids) favor coupling at the less hindered position. Catalytic systems like EDC/HOBt in DMF at 25°C yield regioisomerically pure products (e.g., 23d–f with >99% HPLC purity) .

Q. What structural modifications of this compound enhance its activity as a covalent inhibitor of Chikungunya P2 cysteine protease?

Introducing electron-donating groups (e.g., ethoxy substituents on aryl rings) improves binding affinity by stabilizing transition states during covalent adduct formation. Derivatives like (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (1a) exhibit potent inhibition, as evidenced by IC50 values and molecular docking studies .

Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs (e.g., methyl or propyl sulfonyl variants)?

Comparative studies using DFT calculations and kinetic assays reveal that the ethylsulfonyl group in this compound balances electronic effects and steric bulk, enabling unique reactivity. For instance, methylsulfonyl analogs exhibit faster reaction kinetics but lower thermal stability, while propylsulfonyl derivatives show reversed trends .

Q. What experimental design considerations are critical for assessing the biological activity of this compound derivatives?

- Enzyme Assays : Use fluorescence-based assays with recombinant Chikungunya P2 protease to measure IC50 values .

- Cellular Toxicity : Evaluate cytotoxicity in Vero cells via MTT assays to ensure selectivity .

- Structural Validation : Co-crystallization studies (e.g., X-ray crystallography) confirm covalent binding to the catalytic cysteine .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

Contradictions often arise from solvent polarity and storage conditions. For example, DMSO enhances solubility but may degrade the compound over time. Stability studies under controlled temperatures (-80°C for DMSO solutions vs. -20°C for powders) and periodic HPLC monitoring are recommended .

Q. Why do certain derivatives of this compound exhibit inconsistent biological activity despite similar structural features?

Subtle differences in substituent orientation (e.g., ortho vs. para ethoxy groups on aryl rings) alter steric interactions with the enzyme active site. Molecular dynamics simulations can predict these effects, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.